4-Amino-2,2-dimethylpentanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethyl-L-glutamic Acid can be achieved through several methods. One common approach involves the reaction of L-glutamic acid with methanol in the presence of p-toluenesulfonic acid. This reaction proceeds until the L-glutamic acid is completely reacted, followed by the removal of residual methanol. An isopropanol aqueous solution is then added, and the pH is adjusted to 7-8 before adding boc anhydride to generate boc-L-glutamic acid dimethyl ester .
Industrial Production Methods: Industrial production methods for 4-Dimethyl-L-glutamic Acid often involve large-scale esterification processes. These methods typically use acid-catalyzed Fischer–Speier esterification, which employs catalytic HCl or H2SO4. Variants of this method may use Lewis acid catalysts such as scandium triflate in acetic acid .
Chemical Reactions Analysis
Types of Reactions: 4-Dimethyl-L-glutamic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can participate in substitution reactions to form various esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include dimethyl esters, amino derivatives, and various substituted amides .
Scientific Research Applications
4-Dimethyl-L-glutamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis and as a building block for complex organic molecules.
Biology: It plays a role in studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 4-Dimethyl-L-glutamic Acid involves its interaction with specific molecular targets and pathways. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors. This activation leads to various physiological effects, including neurotransmission and protein synthesis .
Comparison with Similar Compounds
L-Glutamic Acid Dimethyl Ester: Similar in structure but differs in its esterification pattern.
4,4-Dimethyl-L-glutamic Acid: A closely related compound with slight variations in its molecular structure.
Uniqueness: 4-Dimethyl-L-glutamic Acid is unique due to its specific chiral properties and its ability to participate in a wide range of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from other similar compounds .
Properties
IUPAC Name |
4-amino-2,2-dimethylpentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,6(11)12)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVPVAJBJJYYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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